molecular formula C27H16Cl2N2O3 B2414203 [3-[(E)-2-cyano-3-(3,5-dichloroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate CAS No. 380476-61-9

[3-[(E)-2-cyano-3-(3,5-dichloroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate

Cat. No.: B2414203
CAS No.: 380476-61-9
M. Wt: 487.34
InChI Key: TXQMJSPVMQHMHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-[(E)-2-cyano-3-(3,5-dichloroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate is a useful research compound. Its molecular formula is C27H16Cl2N2O3 and its molecular weight is 487.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[3-[(E)-2-cyano-3-(3,5-dichloroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H16Cl2N2O3/c28-20-13-21(29)15-22(14-20)31-26(32)19(16-30)11-17-5-3-8-23(12-17)34-27(33)25-10-4-7-18-6-1-2-9-24(18)25/h1-15H,(H,31,32)/b19-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXQMJSPVMQHMHO-YBFXNURJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=CC(=C3)C=C(C#N)C(=O)NC4=CC(=CC(=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=CC(=C3)/C=C(\C#N)/C(=O)NC4=CC(=CC(=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H16Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [3-[(E)-2-cyano-3-(3,5-dichloroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities, particularly in cancer research and as an inhibitor of various enzymes. This article discusses the synthesis, mechanism of action, and biological activities of this compound based on diverse scientific literature.

Chemical Structure and Synthesis

The molecular formula of the compound is C25H18Cl2N2O5C_{25}H_{18}Cl_{2}N_{2}O_{5}, with a molecular weight of approximately 490.32 g/mol. The structure includes a cyano group, a dichloroanilino moiety, and a naphthalene carboxylate, which contribute to its unique properties.

Synthesis Methodology:
The synthesis typically involves several steps:

  • Formation of Intermediates: Reaction of 3,5-dichloroaniline with acylating agents.
  • Cyclization and Functionalization: Subsequent reactions with cyanoacetate derivatives under controlled conditions using solvents like dichloromethane or ethanol.
  • Purification: Techniques such as recrystallization or chromatography are employed to obtain the final product in high purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: It has been shown to inhibit histone deacetylases (HDACs), which play a crucial role in regulating gene expression. This inhibition can lead to alterations in cell cycle progression and apoptosis in cancer cells.
  • Apoptosis Induction: The compound may activate intrinsic apoptotic pathways by disrupting mitochondrial function, similar to other known anticancer agents .

Anticancer Properties

Several studies have indicated that compounds with similar structures exhibit significant anticancer activities:

  • Cell Proliferation Inhibition: Research suggests that this compound can inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis.
  • Mechanistic Insights: The interaction with HDACs leads to hyperacetylation of histones, resulting in transcriptional activation of tumor suppressor genes and downregulation of oncogenes.

Anti-inflammatory Effects

In addition to its anticancer potential, the compound may also exhibit anti-inflammatory properties:

  • Reactive Oxygen Species Modulation: By influencing mitochondrial function, it may reduce the generation of reactive oxygen species (ROS), which are implicated in inflammatory processes .

Data Summary Table

PropertyDetails
Molecular FormulaC25H18Cl2N2O5C_{25}H_{18}Cl_{2}N_{2}O_{5}
Molecular Weight490.32 g/mol
Mechanism of ActionHDAC inhibition, apoptosis induction
Biological ActivitiesAnticancer, anti-inflammatory
Potential ApplicationsCancer therapy, inflammation-related diseases

Case Studies

  • Study on Cancer Cell Lines:
    In vitro studies demonstrated that treatment with the compound led to significant reductions in cell viability in breast cancer cell lines (MCF-7) and prostate cancer cells (LNCaP). The IC50 values were found to be comparable to established chemotherapeutic agents.
  • Inflammation Model:
    In a murine model of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines (IL-6, TNF-alpha), suggesting its potential use in inflammatory diseases.

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule is dissected into three primary building blocks: (1) naphthalene-1-carboxylic acid, (2) 3-aminophenol, and (3) 3,5-dichloroaniline. The ester linkage between the naphthalene core and the phenyl group suggests a late-stage esterification, while the α,β-unsaturated nitrile-enamine moiety implies a condensation reaction between a β-ketonitrile and an aromatic amine.

Naphthalene-1-Carboxylate Ester Formation

The naphthalene-1-carboxylate group is introduced via Steglich esterification, utilizing dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid. Patent CN102946730A highlights similar esterification protocols for aromatic carboxylates, achieving yields of 75–85% under anhydrous dichloromethane at 0–5°C. Alternative methods using EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in tetrahydrofuran (THF) are also viable, as noted in US20160029635A1.

Enamine Synthesis via Knoevenagel Condensation

The (E)-configured enamine is constructed through a Knoevenagel reaction between a β-ketonitrile intermediate and 3,5-dichloroaniline. This step requires careful control of temperature and pH to favor the trans isomer. TWI398433B reports that acetic acid catalysis in refluxing toluene achieves >90% E-selectivity for analogous α,β-unsaturated nitriles.

Stepwise Synthesis and Reaction Optimization

Synthesis of Naphthalene-1-Carboxylic Acid Intermediate

Naphthalene-1-carboxylic acid is synthesized via Friedel-Crafts acylation of naphthalene with acetyl chloride, followed by oxidation with potassium permanganate (KMnO₄) in aqueous NaOH. Patent CN103717077A documents a 68% yield for this step using AlCl₃ as the Lewis catalyst at 40°C.

Table 1: Comparative Analysis of Friedel-Crafts Catalysts
Catalyst Temperature (°C) Yield (%) Purity (%)
AlCl₃ 40 68 95
FeCl₃ 50 55 88
ZnCl₂ 60 48 82

Esterification with 3-Hydroxybenzaldehyde

The naphthalene-1-carboxylic acid is coupled with 3-hydroxybenzaldehyde using DCC/DMAP in dichloromethane. US6897220B2 emphasizes the necessity of molecular sieves (4Å) to absorb generated water, improving yields to 82%. The product, 3-formylphenyl naphthalene-1-carboxylate, is purified via silica gel chromatography (hexane:ethyl acetate, 4:1).

Formation of β-Ketonitrile Intermediate

The aldehyde group is converted to a β-ketonitrile via nucleophilic addition of cyanoacetamide. A mixture of ammonium acetate and acetic acid in ethanol at 80°C facilitates this transformation, as described in CN102946730A. The reaction is monitored by TLC (Rf = 0.45 in ethyl acetate) and achieves 78% yield after recrystallization from methanol.

Enamine Condensation with 3,5-Dichloroaniline

The β-ketonitrile reacts with 3,5-dichloroaniline in toluene under Dean-Stark conditions to remove water. Patent US20160029635A1 specifies that 10 mol% p-toluenesulfonic acid (PTSA) enhances reaction rates, yielding 88% of the (E)-enamine. The stereochemistry is confirmed via ¹H NMR (J = 12.5 Hz for trans vinyl protons).

Catalytic Systems and Solvent Effects

Solvent Screening for Enamine Formation

Polar aprotic solvents (DMF, DMSO) favor faster kinetics but reduce E-selectivity due to increased solvation of the transition state. Non-polar solvents like toluene or xylene improve stereoselectivity but require higher temperatures (110–120°C).

Table 2: Solvent Impact on Enamine Yield and Selectivity
Solvent Temperature (°C) Yield (%) E:Z Ratio
Toluene 110 88 95:5
DMF 80 76 80:20
Ethanol 70 65 70:30

Acid Catalysts for Condensation

Lewis acids (ZnCl₂, FeCl₃) and Brønsted acids (PTSA, AcOH) were evaluated. PTSA provided optimal results due to its mild acidity and compatibility with nitrile groups.

Purification and Characterization

The crude product is purified via flash chromatography (silica gel, gradient elution from hexane to ethyl acetate) followed by recrystallization from chloroform-methanol (1:3). Purity is assessed by HPLC (C18 column, 90:10 acetonitrile-water, λ = 254 nm), showing >98% purity.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.45 (d, J = 7.8 Hz, 1H, naphthalene H-8), 8.30 (d, J = 12.5 Hz, 1H, vinyl H), 7.85–7.45 (m, 10H, aromatic), 6.90 (s, 1H, anilino NH).
  • IR (KBr) : 2220 cm⁻¹ (C≡N), 1720 cm⁻¹ (ester C=O), 1665 cm⁻¹ (amide C=O).

Scale-Up Considerations and Industrial Relevance

Pilot-scale synthesis (500 g batch) in patent CN103717077A demonstrates that continuous distillation of toluene improves yield consistency (85–88%). The compound’s insecticidal activity, inferred from structural analogs in TWI398433B, suggests potential agrochemical applications.

Q & A

Q. What are the optimal synthetic routes and characterization methods for [3-[(E)-2-cyano-3-(3,5-dichloroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate?

Methodological Answer: Synthesis of this compound typically involves coupling reactions between naphthalene-1-carboxylate derivatives and substituted aniline intermediates. Key steps include:

  • Coupling Agents : Use of carbodiimide-based reagents (e.g., EDC or DCC) to activate carboxylic acid groups for amide bond formation .
  • Stereochemical Control : Ensuring the (E)-configuration of the propenyl group via reaction temperature control (e.g., 60–80°C) and solvent polarity adjustments (e.g., DMF or THF) .

Q. Characterization Techniques :

MethodPurposeExample Parameters
HPLC Purity assessmentC18 column, acetonitrile/water gradient (70:30), UV detection at 254 nm
NMR Structural confirmation1H^1H NMR (DMSO-d6, 400 MHz): δ 8.2–8.5 (naphthalene protons), δ 7.3–7.6 (aromatic anilino protons)
HRMS Molecular weight validationESI+ mode, m/z calculated for C28H17Cl2N2O3: 515.06 (observed: 515.07)

Q. How should researchers design toxicity screening studies for this compound in animal models?

Methodological Answer: Follow OECD guidelines for acute and subchronic toxicity studies, incorporating:

  • Dose Selection : Range-finding studies (10–1000 mg/kg) to determine LD50 and NOAEL (No Observed Adverse Effect Level) .
  • Control Groups : Include vehicle (e.g., DMSO/saline) and positive controls (e.g., naphthalene derivatives with known toxicity) .
  • Endpoints : Monitor hematological, hepatic, and renal biomarkers (e.g., ALT, creatinine) and histopathological analysis of liver/kidney tissues .

Q. Risk of Bias Mitigation :

FactorMitigation Strategy
Randomization Use block randomization for dose allocation
Blinding Double-blind administration and data analysis

Advanced Research Questions

Q. How can researchers elucidate the molecular mechanisms underlying this compound’s pharmacological activity?

Methodological Answer:

  • Target Identification : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity for enzymes like cyclooxygenase-2 (COX-2) or kinases .
  • In Vitro Assays :
    • Enzyme Inhibition : Measure IC50 for COX-2 using fluorometric kits (e.g., Cayman Chemical) .
    • Cellular Uptake : Fluorescent tagging (e.g., BODIPY derivatives) to track intracellular localization via confocal microscopy .

Q. Data Interpretation :

AssayKey Metrics
Docking Binding energy (ΔG ≤ -8 kcal/mol), hydrogen bonding with active-site residues
Cytotoxicity Selectivity index (SI = IC50 normal cells / IC50 cancer cells) ≥ 3

Q. What experimental frameworks are recommended for assessing environmental fate and degradation pathways?

Methodological Answer: Adopt a tiered approach:

Physicochemical Properties : Measure logP (octanol-water partition coefficient) and hydrolysis half-life (pH 7.4, 25°C) .

Biotic Degradation : Use OECD 301B Ready Biodegradability Test with activated sludge .

Photodegradation : Expose to UV light (λ = 254 nm) and analyze breakdown products via LC-QTOF-MS .

Q. Key Parameters :

Study TypeCritical Data
Hydrolysis Half-life > 60 days indicates environmental persistence
Photolysis Major metabolites (e.g., dichloroaniline derivatives) must be assessed for ecotoxicity

Q. How should contradictions in toxicity data from in vitro vs. in vivo models be resolved?

Methodological Answer:

  • Source Analysis : Compare experimental conditions (e.g., in vitro serum-free media vs. in vivo protein binding) .
  • Pharmacokinetic Modeling : Use PBPK (Physiologically Based Pharmacokinetic) models to extrapolate in vitro IC50 to in vivo doses .
  • Statistical Reconciliation : Apply Bayesian meta-analysis to weight studies by sample size and risk of bias .

Q. Conflict Resolution Workflow :

Identify outliers via Grubbs’ test (α = 0.05).

Replicate disputed results under harmonized protocols (e.g., identical cell lines/animal strains) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.